N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide
Description
Chemical Structure:
N-(4-Chloro-3-nitrophenyl)-2-methoxyacetamide (CAS: 150970-55-1) is an aromatic acetamide derivative with a molecular formula of C₉H₈ClN₂O₄ and a molecular weight of 252.63 g/mol. Its structure features a 4-chloro-3-nitrophenyl group attached to an acetamide backbone modified by a methoxy substituent at the α-carbon ().
Similar protocols involving chloroacetyl chloride or microwave-assisted reactions are plausible for derivatives ().
Potential Applications: Based on structural analogs, the compound may serve as:
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-6-2-3-7(10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTINYARLRNISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358306 | |
| Record name | N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430460-20-1 | |
| Record name | N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitroaniline.
Acetylation: The 4-chloro-3-nitroaniline is then acetylated using acetic anhydride to form N-(4-chloro-3-nitrophenyl)acetamide.
Methoxylation: Finally, the N-(4-chloro-3-nitrophenyl)acetamide is treated with methoxyacetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The methoxyacetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Reduction: N-(4-amino-3-nitrophenyl)-2-methoxyacetamide.
Hydrolysis: 4-chloro-3-nitroaniline and methoxyacetic acid.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Findings:
Electronic and Steric Effects :
- Electron-Withdrawing Groups (EWGs) : The 3-nitro and 4-chloro substituents in the target compound enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions compared to analogs with electron-donating groups (e.g., methoxy in alachlor) .
- Methoxy vs.
Structural Flexibility :
- The absence of a sulfonamide group (vs. ) reduces hydrogen-bonding capacity, which may impact crystallinity and solubility .
Biological Activity
N-(4-Chloro-3-nitrophenyl)-2-methoxyacetamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmacology and agrochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H9ClN2O4
- Molecular Weight : 232.63 g/mol
The compound features a chloro group, a nitro group, and a methoxyacetamide moiety, which contribute to its biological reactivity.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes involved in metabolic pathways.
Target Enzymes
- Histone Acetyltransferase (HAT) : The compound acts as a small molecule activator of HAT, particularly p300/EP300/E1A binding protein. This activation influences gene expression and chromatin remodeling, which are critical for cellular function and response to external stimuli.
Biochemical Pathways
- The activation of HAT by this compound leads to increased acetylation of histones, thereby altering chromatin structure and enhancing transcriptional activity of target genes. This pathway is crucial in processes such as cell differentiation, proliferation, and apoptosis.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antitumor Activity : Studies indicate that this compound may inhibit the growth of certain cancer cell lines by modulating gene expression through HAT activation. This suggests potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation suggests that this compound could be beneficial in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Antitumor Effects : A recent study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis. The underlying mechanism was linked to enhanced histone acetylation leading to upregulation of pro-apoptotic genes.
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
